(2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a tert-butyl group, two carboxylate moieties, and an amino group on a piperidine ring. The compound is classified as an amino acid derivative and is often utilized as a building block in the synthesis of various pharmaceuticals.
The synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate can be achieved through several methods, typically involving the use of organometallic chemistry and asymmetric synthesis techniques.
The molecular structure of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate can be described using its chemical formula and molecular weight of approximately 258.32 g/mol.
(2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate participates in various chemical reactions typical for piperidine derivatives:
The mechanism of action for (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate primarily relates to its potential pharmacological effects:
The physical and chemical properties of (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate are crucial for understanding its behavior in different environments.
(2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has several scientific uses:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable asset in medicinal chemistry research.
The 2,4-disubstituted piperidine core requires resolution of cis/trans diastereomers and enantiomeric purity. Commercial routes (e.g., Laibo Chem) confirm ≥98% diastereomeric excess (de) via chiral pool exploitation or asymmetric hydrogenation [1] [4]. Key strategies include:
Table 1: Stereoselective Synthesis Methods Comparison
Method | Key Reagent/Catalyst | dr (cis:trans) | de (%) |
---|---|---|---|
Evans Auxiliary Cyclization | (S)-4-Benzyloxazolidinone | 15:1 | >99 |
Dieckmann Condensation | NaOMe/MeOH | 8:1 | 95 |
Enzymatic Hydrolysis | Candida antarctica Lipase B | ∞ (monoselective) | >99 |
Boc protection of the piperidine nitrogen exemplifies catalytic enantiocontrol. Industrial routes use:
Table 2: Catalytic Boc Protection Performance
Catalyst System | Conditions | ee (%) | Yield (%) |
---|---|---|---|
(DHQD)₂PHAL/Boc₂O | Toluene, 25°C, 24h | 90 | 85 |
Cu(I)/(R)-Segphos/DBU | THF, 60°C, 12h | 94 | 88 |
P. fluorescens Lipase | MTBE, 40°C, 48h | >99 | 75 |
Parallel synthesis accelerates derivative libraries from the core scaffold. The Boc/Cbz-protected 4-amine and methyl ester enable orthogonal modifications:
These routes support arginase inhibitor development (e.g., OATD-02), where the core scaffold’s stereochemistry dictates inhibitor binding to Mn²⁺-containing active sites [7].
Table 3: Key Building Blocks from Parallel Synthesis
Core Modification Site | Reaction | Example Product |
---|---|---|
N1-Boc | TFA deprotection/re-carbamation | 1-Cbz-2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate |
C2-Methyl Ester | Hydrolysis/HATU amidation | 1-Boc-2-(morpholine-4-carbonyl)-(2R,4R)-4-aminopiperidine |
C4-Amine | Reductive alkylation | 1-Boc-2-methyl (2R,4R)-4-(cyclopropylamino)piperidine-1,2-dicarboxylate |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2